molecular formula C5H10KNO5 B1343293 Monopotassium L-glutamate monohydrate CAS No. 6382-01-0

Monopotassium L-glutamate monohydrate

Cat. No.: B1343293
CAS No.: 6382-01-0
M. Wt: 203.23 g/mol
InChI Key: XIBUKSQTWSKJMQ-QTNFYWBSSA-M
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Scientific Research Applications

Mechanism of Action

Monopotassium L-glutamate monohydrate acts as a common excitatory neurotransmitter, like the agonist at kainate, N-methyl-D-aspartate receptor (NMDA), and quisqualate receptors in the central nervous system .

Safety and Hazards

Personal protective equipment should be worn when handling Monopotassium L-glutamate monohydrate. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided . It is also recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Monopotassium L-glutamate monohydrate is becoming increasingly popular in a number of fields, including the pharmaceutical and food industries, where such formulations can lead to increased product solubility . The unique set of interactions present within the crystals of this compound can lead to unique properties, making it an interesting subject for future research .

Chemical Reactions Analysis

Monopotassium L-glutamate monohydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form products such as pyroglutamic acid.

    Reduction: Reduction reactions can convert it back to L-glutamic acid.

    Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Monopotassium L-glutamate monohydrate is similar to other glutamate salts such as monosodium glutamate monohydrate. it differs in its cation composition, which can affect its solubility and interaction with other molecules . Other similar compounds include:

This compound’s unique properties, such as its specific interactions with potassium ions, make it distinct from these similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Monopotassium L-glutamate monohydrate involves the reaction between L-glutamic acid and potassium hydroxide in the presence of water to form the monopotassium salt of L-glutamic acid, which is then crystallized to obtain the monohydrate form.", "Starting Materials": [ "L-glutamic acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve L-glutamic acid in water to form a solution", "Add potassium hydroxide to the solution and stir until the pH reaches 7-8", "Heat the solution to 60-70°C and continue stirring for 1-2 hours", "Cool the solution to room temperature and filter the precipitate", "Wash the precipitate with water and dry it to obtain the monopotassium salt of L-glutamic acid", "Dissolve the monopotassium salt in water and adjust the pH to 7-8", "Crystallize the solution by cooling it to 0-5°C", "Filter the crystals and wash them with cold water", "Dry the crystals to obtain Monopotassium L-glutamate monohydrate" ] }

CAS No.

6382-01-0

Molecular Formula

C5H10KNO5

Molecular Weight

203.23 g/mol

IUPAC Name

potassium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;hydrate

InChI

InChI=1S/C5H9NO4.K.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1

InChI Key

XIBUKSQTWSKJMQ-QTNFYWBSSA-M

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)[O-])N.O.[K+]

SMILES

C(CC(=O)[O-])C(C(=O)O)N.O.[K+]

Canonical SMILES

C(CC(=O)O)C(C(=O)[O-])N.O.[K+]

24595-14-0

physical_description

White, practically odourless crystals or crystalline powde

sequence

E

solubility

Freely soluble in water;  practically insoluble in ethanol or ethe

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Monopotassium L-glutamate monohydrate
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Reactant of Route 6
Monopotassium L-glutamate monohydrate

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